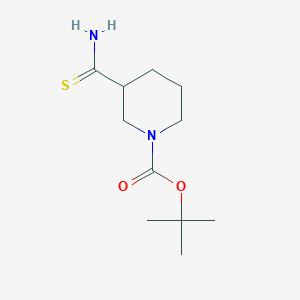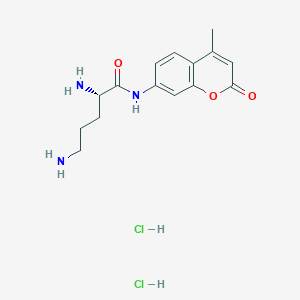
L-鸟氨酸7-酰胺-4-甲基香豆素二盐酸盐
描述
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is particularly valuable in the study of protease activity due to its fluorescent properties. The compound is a derivative of L-ornithine, an amino acid, and 4-methylcoumarin, a fluorescent molecule. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
科学研究应用
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:
Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: To investigate protease activity in biological samples.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: Used in the development of diagnostic assays and biochemical tests.
作用机制
Target of Action
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is primarily used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in some way.
Biochemical Pathways
Given its use in proteomics research , it is likely that it interacts with proteins or enzymes, potentially affecting various biochemical pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride typically involves the following steps:
Coupling Reaction: L-ornithine is first protected at its amino group to prevent unwanted side reactions. This is usually done using a protecting group like Boc (tert-butyloxycarbonyl).
Activation of 4-Methylcoumarin: 4-methylcoumarin is activated by converting it into an acyl chloride using reagents like thionyl chloride.
Coupling: The activated 4-methylcoumarin is then coupled with the protected L-ornithine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group on L-ornithine is removed under acidic conditions to yield the free amine.
Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the coupling and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.
Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Yields L-ornithine and 4-methylcoumarin.
Oxidation: Produces oxidized coumarin derivatives.
Substitution: Results in substituted ornithine derivatives.
相似化合物的比较
Similar Compounds
- L-Leucine 7-amido-4-methylcoumarin dihydrochloride
- L-Alanine 7-amido-4-methylcoumarin dihydrochloride
- L-Phenylalanine 7-amido-4-methylcoumarin dihydrochloride
Uniqueness
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific amino acid component, L-ornithine, which is involved in the urea cycle. This makes it particularly useful for studying enzymes that interact with ornithine, such as ornithine decarboxylase. Its fluorescent properties also make it a valuable tool in various biochemical assays.
属性
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647391 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201854-09-3 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate](/img/structure/B1613387.png)
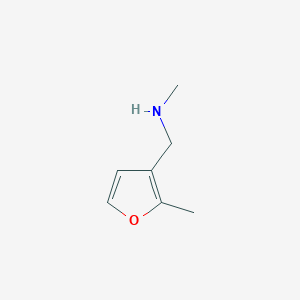
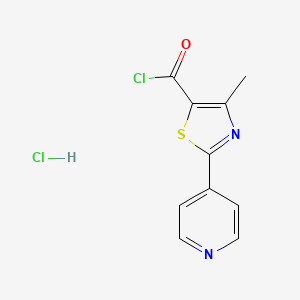
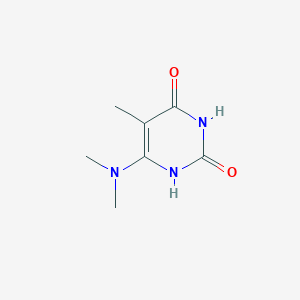
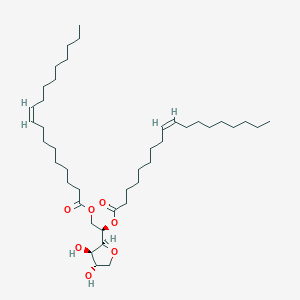
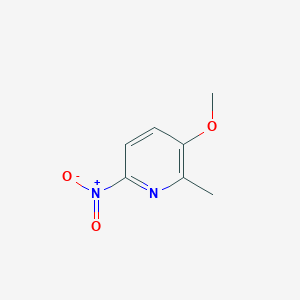
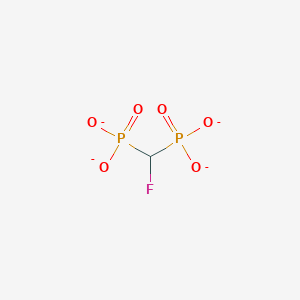

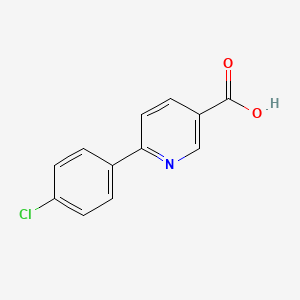
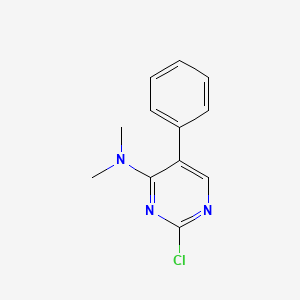
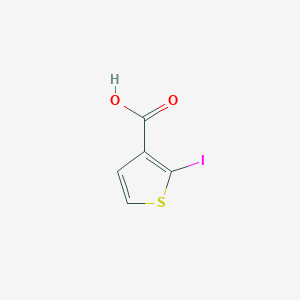

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)
